2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” is a synthetic organic compound that features a complex molecular structure. It contains a fluorophenyl group, a furan ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” typically involves multiple steps:
Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl thioether.
Coupling with Furan-2-carbonyl Thiophene: The next step involves coupling the fluorophenyl thioether with a furan-2-carbonyl thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and furan derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
- 2-((4-bromophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
Uniqueness
The presence of the fluorophenyl group in “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” imparts unique electronic properties compared to its chlorinated or brominated analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S2/c19-12-3-5-13(6-4-12)24-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-23-15/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUSYBLJGKJIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.